

# ACP-105 Protocol for Muscle Wasting Research: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) recognized for its potential in treating conditions associated with muscle wasting, such as sarcopenia and cachexia.[1][2][3][4] Developed by Acadia Pharmaceuticals, preclinical studies have demonstrated its potent anabolic effects on muscle and bone tissue with minimal impact on androgenic tissues like the prostate.[1][2] ACP-105 acts as a partial agonist of the androgen receptor, offering a promising safety profile compared to traditional anabolic steroids.[3] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of ACP-105 in the context of muscle wasting.

#### Mechanism of Action

ACP-105 selectively binds to androgen receptors (AR) in skeletal muscle and bone.[3] This targeted action initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit muscle protein breakdown. The anabolic effects are believed to be mediated, in part, through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a key regulator of muscle growth.[5] Concurrently, ACP-105 is suggested to attenuate muscle catabolism by inhibiting the ubiquitin-proteasome pathway, which is a major system for protein degradation in skeletal muscle.[6]



## Data Presentation Quantitative Data Summary

The following tables summarize key quantitative data reported for **ACP-105** in preclinical research.

| Parameter                                          | Value      | Species                   | Study Context                                           | Citation |
|----------------------------------------------------|------------|---------------------------|---------------------------------------------------------|----------|
| Anabolic:Androg<br>enic Ratio                      | 3.19:1     | Rat                       | Castration-<br>induced atrophy<br>model                 | [6]      |
| Anabolic Activity<br>(% of DHT)                    | 67%        | Rat                       | Comparison to Dihydrotestoster one (DHT)                | [6]      |
| Androgenic Activity (% reversal of prostate gland) | 21%        | Rat                       | Comparison to Dihydrotestoster one (DHT)                | [6]      |
| Suggested<br>Human<br>Equivalent Dose              | ~11 mg/day | Human<br>(extrapolated)   | Based on 1<br>mg/kg/day in a<br>175-pound<br>individual | [6]      |
| Half-life                                          | ~4-6 hours | In vitro<br>(hepatocytes) | Laboratory data                                         | [7]      |



| Preclinical<br>Study<br>Parameter        | ACP-105<br>Treatment<br>Group                     | Vehicle<br>Control Group                     | Outcome                                                                      | Citation |
|------------------------------------------|---------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------|----------|
| Rotorod<br>Performance<br>(Fall Latency) | No significant<br>impairment post-<br>irradiation | Significant<br>decrease post-<br>irradiation | ACP-105 may protect against radiation-induced decline in motor coordination. | [8]      |
| Cued Fear<br>Conditioning                | Enhanced                                          | Impaired post-<br>irradiation                | ACP-105 may have neuroprotective effects.                                    | [8]      |
| Lean Body Mass<br>(Castrated Rats)       | Increased                                         | Decreased                                    | Potent anabolic effect on muscle.                                            | [5]      |
| Bone Mineral Density (Castrated Rats)    | Increased                                         | Decreased                                    | Potential for treating osteoporosis.                                         | [2]      |

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Signaling pathway of ACP-105 in skeletal muscle.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of ACP-105.

## Experimental Protocols Castration-Induced Muscle Atrophy Model in Rats

This protocol describes the surgical procedure to induce testosterone deficiency, leading to muscle atrophy.

### Materials:

- Male Sprague-Dawley rats (8-10 weeks old)
- Anesthetics (e.g., isoflurane)
- Surgical tools (scalpel, forceps, scissors, sutures)
- Antiseptic solution (e.g., Betadine)
- Sterile drapes
- Warming pad

### Procedure:

- Anesthetize the rat using isoflurane.
- Shave the scrotal area and sterilize with an antiseptic solution.[9]
- Make a small midline incision through the scrotum.
- Exteriorize one testis by applying gentle pressure to the abdomen.
- Ligate the spermatic cord and associated blood vessels with absorbable suture.
- Excise the testis distal to the ligature.
- Return the stump to the abdominal cavity.



- Repeat the procedure for the second testis.
- Close the scrotal incision with sutures.
- Allow the animals to recover for a period of 7-14 days to allow for the onset of muscle atrophy before initiating treatment.[10]

## **ACP-105 Administration**

#### Materials:

- ACP-105 compound
- Vehicle solution (e.g., 10% Tween in saline)
- Oral gavage needles
- Animal scale

#### Procedure:

- Prepare a stock solution of ACP-105 in the chosen vehicle at the desired concentrations.
- Weigh each animal daily to ensure accurate dosing.
- Administer the ACP-105 solution or vehicle control to the respective groups via oral gavage.
   A common preclinical dose is 1 mg/kg/day.[6]
- Continue daily administration for the duration of the study (e.g., 14-28 days).

## **Assessment of Muscle Mass and Body Composition**

- a. Levator Ani Muscle Dissection and Weighing:
- At the end of the study, euthanize the rats.
- Carefully dissect the levator ani muscle, which is located in the perineal region.
- Remove any adhering connective tissue and fat.



- Blot the muscle dry and record its wet weight.
- b. Dual-Energy X-ray Absorptiometry (DEXA):
- Anesthetize the animal.
- Position the animal on the DEXA scanner bed.[11]
- Perform a whole-body scan to determine lean body mass, fat mass, and bone mineral density.[12]
- This non-invasive method allows for longitudinal measurements throughout the study.

## **Functional Assessment: Rotorod Performance Test**

This test assesses motor coordination, balance, and endurance.

### Materials:

Rotarod apparatus for rodents

#### Procedure:

- Acclimatize the animals to the testing room for at least 30 minutes before the test.
- Place the rat on the rotating rod at a low, constant speed (e.g., 4 rpm).
- Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).
- Record the latency to fall for each animal.
- Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

## **Molecular Analysis of Muscle Tissue**

- a. Western Blot for mTOR Pathway Activation:
- Homogenize harvested muscle tissue (e.g., gastrocnemius) in lysis buffer.



- Determine protein concentration using a standard assay (e.g., BCA).
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
- Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, and S6K1.
- Incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence and quantify band intensity to determine the activation state of the mTOR pathway.[1]
- b. Ubiquitin-Proteasome System Activity Assay:
- Homogenize muscle tissue in an appropriate buffer.
- Use a commercial proteasome activity assay kit.
- These kits typically utilize a fluorogenic substrate that is cleaved by the 20S proteasome, releasing a fluorescent molecule.
- Measure the fluorescence over time to determine the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[8]

Disclaimer: **ACP-105** is a research chemical and is not approved for human consumption. The information provided is for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. acadia.com [acadia.com]

## Methodological & Application





- 2. acadia.com [acadia.com]
- 3. First multifaceted ADME profile of ACP-105 (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports—integrative in silico toxicological studies for clinical and forensic toxicology purposes PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Testosterone Deprivation and Supplementation on Proteasomal and Autophagy Activity in the Skeletal Muscle of the Male Mouse: Differential Effects on High-Androgen Responder and Low-Androgen Responder Muscle Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the SARM ACP-105 on rotorod performance and cued fear conditioning in sham-irradiated and irradiated female mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β
   Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer's
   Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-high resolution/ high accuracy (tandem) mass spectrometry-based identification of in vivo generated metabolites of the selective androgen receptor modulator ACP-105 for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective androgen receptor modulators in preclinical and clinical development PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item DHT increases whereas orchidectomy decreases the weight and cross sectional area of hindlimb muscles. Public Library of Science Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ACP-105 Protocol for Muscle Wasting Research: Application Notes and Detailed Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#acp-105-protocol-for-muscle-wasting-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com